4-Amino-3,5-dichlorobenzene-1-sulfonyl chloride

Description

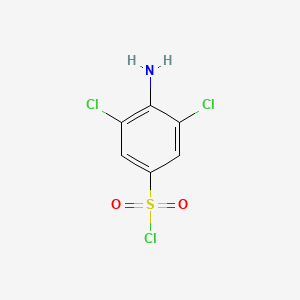

Chemical Name: 4-Amino-3,5-dichlorobenzene-1-sulfonyl chloride CAS No.: 98141-54-9 Molecular Formula: C₆H₄Cl₂NSO₂ Structure: A benzene ring substituted with an amino group (-NH₂) at position 4, chlorine atoms at positions 3 and 5, and a sulfonyl chloride (-SO₂Cl) group at position 1.

This compound is a key intermediate in organic synthesis, particularly in the preparation of sulfonamides and sulfonic acid derivatives. Its reactive sulfonyl chloride group enables facile nucleophilic substitution reactions, making it valuable in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name |

4-amino-3,5-dichlorobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3NO2S/c7-4-1-3(13(9,11)12)2-5(8)6(4)10/h1-2H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMQGRTBKYOJTMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N)Cl)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3,5-dichlorobenzene-1-sulfonyl chloride typically involves the chlorination of 4-Aminobenzenesulfonyl chloride. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst, such as iron(III) chloride. The reaction proceeds as follows: [ \text{C6H4(NH2)SO2Cl} + 2 \text{Cl2} \rightarrow \text{C6H4(NH2)Cl2SO2Cl} + 2 \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions, such as temperature, pressure, and chlorine concentration, are meticulously controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3,5-dichlorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and sulfonyl chloride) on the benzene ring.

Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents such as nitric acid (for nitration) or sulfuric acid (for sulfonation) are commonly used.

Nucleophilic Substitution: Reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed:

Nitration: this compound can be nitrated to form 4-Amino-3,5-dichloro-2-nitrobenzenesulfonyl chloride.

Sulfonamide Formation: Reaction with amines yields sulfonamide derivatives, which are valuable intermediates in pharmaceutical synthesis.

Scientific Research Applications

Organic Synthesis

4-Amino-3,5-dichlorobenzene-1-sulfonyl chloride serves as a sulfonylating agent , crucial for synthesizing sulfonamide derivatives. These derivatives are foundational in the development of various pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound is pivotal in the synthesis of biologically active molecules, including enzyme inhibitors and receptor antagonists. Its derivatives have shown potential therapeutic properties:

- Antibacterial Activity : Compounds derived from this sulfonyl chloride mimic para-aminobenzoic acid (PABA), inhibiting bacterial folate synthesis. In vitro studies demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as shown in the following table:

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|---|

| 4-Amino-3,5-dichlorobenzenesulfonamide | E. coli | 31 ± 0.12 | 7.81 |

| 4-Amino-3,5-dichlorobenzenesulfonamide | S. aureus | 28 ± 0.10 | 10.00 |

- Anticancer Activity : Derivatives have been investigated for their antiproliferative effects against cancer cell lines such as DLD-1 and HT29 colon cancer cells. Notably, TASIN analogs derived from this compound have shown promise in reducing tumor size in genetically engineered mouse models.

Industrial Applications

In the industrial sector, this compound is utilized as an intermediate in the production of dyes and agrochemicals. Its reactivity allows it to be incorporated into various synthetic pathways for creating complex molecules.

Case Study 1: Antibacterial Efficacy

Recent studies have highlighted the antibacterial efficacy of sulfonamide derivatives derived from this compound against pathogens like E. coli and Staphylococcus aureus. These findings underscore its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Research

Research involving analogs of sulfonamides derived from this structure has demonstrated selective antiproliferative activity against specific cancer cell lines. The results suggest that these compounds could be further developed into effective anticancer agents.

Mechanism of Action

The mechanism of action of 4-Amino-3,5-dichlorobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzyme activity or receptor function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic species.

Comparison with Similar Compounds

4-(Cyclohexylmethoxy)-3,5-dimethylbenzene-1-sulfonyl Chloride

Molecular Formula : C₁₅H₂₁ClO₃S

Substituents :

- Cyclohexylmethoxy (-OCH₂C₆H₁₁) at position 4

- Methyl (-CH₃) groups at positions 3 and 5

- Sulfonyl chloride (-SO₂Cl) at position 1

| Property | 4-Amino-3,5-dichlorobenzene-1-sulfonyl chloride | 4-(Cyclohexylmethoxy)-3,5-dimethylbenzene-1-sulfonyl chloride |

|---|---|---|

| Reactivity | High (due to electron-withdrawing Cl and -NH₂) | Moderate (electron-donating methyl and ether groups reduce reactivity) |

| Solubility | Low in polar solvents | Higher solubility in organic solvents due to hydrophobic cyclohexyl group |

| Applications | Pharmaceuticals, sulfonamide synthesis | Specialty polymers, surfactants |

| Thermal Stability | Moderate (decomposes above 150°C) | High (stable up to 200°C) |

Key Insight: The amino and chlorine substituents in the target compound enhance electrophilicity at the sulfonyl chloride group, favoring reactions with amines or alcohols. In contrast, the bulky cyclohexylmethoxy group in the analog sterically hinders nucleophilic attacks, limiting its utility in rapid syntheses .

3-Chloro-4-[4-(Propan-2-yl)Phenoxy]Aniline

Molecular Formula: C₁₅H₁₆ClNO Substituents:

- Chlorine at position 3

- Isopropylphenoxy (-O-C₆H₄-C₃H₇) at position 4

- Amino (-NH₂) at position 4

Key Insight: While both compounds contain amino and chlorine groups, the sulfonyl chloride in the target compound provides broader synthetic versatility compared to the ether-linked analog.

5-Amino-6-chloropyridin-3-ol Hydrochloride

Molecular Formula : C₅H₆Cl₂N₂O

Structure : A pyridine ring with -NH₂ at position 5, -Cl at position 6, and -OH at position 3.

| Property | This compound | 5-Amino-6-chloropyridin-3-ol hydrochloride |

|---|---|---|

| Aromatic System | Benzene (6-membered) | Pyridine (6-membered, nitrogen-containing) |

| Acid-Base Behavior | Weakly basic (amino group) | Amphoteric (-OH and -NH₂) |

| Pharmaceutical Role | Precursor for sulfonamide drugs | Antibacterial intermediate |

Key Insight : The pyridine-based compound exhibits distinct acid-base properties due to the heterocyclic nitrogen, enabling applications in metal coordination chemistry, unlike the benzene-based sulfonyl chloride.

Biological Activity

4-Amino-3,5-dichlorobenzene-1-sulfonyl chloride (CAS Number: 98141-54-9) is a sulfonyl chloride compound that plays a significant role in organic synthesis, particularly in the formation of sulfonamides and other derivatives. This compound is characterized by its highly reactive sulfonyl chloride functional group, which enables it to participate in nucleophilic substitution reactions. Its biological activity is primarily explored in medicinal chemistry, where it serves as a precursor for various biologically active compounds.

- Molecular Formula : C7H6Cl2N2O2S

- Molecular Weight : 260.51 g/mol

- Functional Group : Sulfonyl chloride (-SO2Cl)

The synthesis involves chlorination of 4-aminobenzenesulfonic acid, followed by conversion to the sulfonyl chloride using chlorinating agents like thionyl chloride. Its structure features a benzene ring substituted with two chlorine atoms and an amino group, which contributes to its reactivity and utility in synthetic applications.

The biological activity of this compound can be attributed to its ability to undergo nucleophilic substitution reactions. The electrophilic sulfur atom in the sulfonyl chloride group is highly reactive towards nucleophiles, allowing for the formation of sulfonamide bonds. This mechanism is crucial in the synthesis of various therapeutic agents.

Antibacterial Activity

Sulfonamides, including derivatives of this compound, are known for their antibacterial properties. They function by mimicking para-aminobenzoic acid (PABA), a substrate necessary for bacterial folate synthesis. By inhibiting this pathway, they effectively reduce bacterial growth.

Recent studies have shown that compounds derived from this sulfonyl chloride exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

- In vitro testing demonstrated that novel sulfonamides derived from this compound displayed potent activity against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to established antibiotics like ciprofloxacin .

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|---|

| 4-Amino-3,5-dichlorobenzene-1-sulfonamide | E. coli | 31 ± 0.12 | 7.81 |

| 4-Amino-3,5-dichlorobenzene-1-sulfonamide | S. aureus | 28 ± 0.10 | 10.00 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. For example, analogs of sulfonamides derived from this structure have shown selective antiproliferative activity against certain cancer cell lines such as DLD-1 and HT29 colon cancer cells .

In a study involving TASIN analogs (which include derivatives of sulfonamides), it was found that:

- The treatment significantly reduced tumor size and polyp formation in genetically engineered mouse models .

Study on Antimicrobial Resistance

A study highlighted the potential of sulfonamide derivatives in overcoming antibiotic resistance by targeting unique bacterial pathways not affected by traditional antibiotics . This research emphasizes the need for continuous development and testing of new compounds based on established structures like this compound.

Structure-Activity Relationship (SAR)

Extensive SAR studies have been conducted to evaluate how modifications to the basic structure influence biological activity. For instance:

Q & A

Q. What are the standard synthetic routes for 4-amino-3,5-dichlorobenzene-1-sulfonyl chloride, and how can purity be optimized?

Methodological Answer: The compound is typically synthesized via chlorosulfonation of 4-amino-3,5-dichlorobenzene using chlorosulfonic acid under anhydrous conditions. Key steps include:

- Maintaining temperatures below 0°C to prevent side reactions.

- Purification via recrystallization from non-polar solvents (e.g., hexane) to remove unreacted sulfonic acid derivatives.

- Purity validation using melting point analysis, HPLC (>98% purity), and spectroscopic methods (¹H/¹³C NMR, FT-IR) .

Table 1: Key Characterization Data

| Parameter | Value/Observation | Technique |

|---|---|---|

| Melting Point | 208–210°C (decomposes) | DSC |

| ¹H NMR (DMSO-d6) | δ 7.85 (s, 2H, aromatic) | 400 MHz NMR |

| FT-IR (SO₂Cl stretch) | 1375 cm⁻¹, 1170 cm⁻¹ | ATR-FTIR |

Q. How can researchers mitigate hydrolysis during storage and handling?

Methodological Answer: Sulfonyl chlorides are highly moisture-sensitive. Recommended practices:

Q. What spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

- X-ray crystallography : Resolves bond lengths/angles (e.g., S–Cl bond: ~1.99 Å) and confirms regiochemistry. SHELX software is widely used for refinement .

- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 280.9412 for C₆H₃Cl₂NO₂S).

- ¹³C NMR : Identifies sulfonyl chloride carbon at δ ~140 ppm .

Advanced Research Questions

Q. How does this compound participate in coordination chemistry?

Methodological Answer: The sulfonyl chloride group can act as a ligand in metal complexes. For example:

Q. What computational methods predict reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electrophilic sulfur centers.

- Simulate reaction pathways with amines/thiols to calculate activation energies (ΔG‡).

- Validate predictions experimentally via kinetic studies (e.g., monitoring Cl⁻ release via ion chromatography) .

Q. How can structural derivatives enhance pharmacological activity?

Methodological Answer:

- Synthesize sulfonamide analogs (e.g., 4-amino-3,5-dichlorobenzenesulfonamide) by reacting with ammonia.

- Screen for COX-2 inhibition (precursor to Diclofenac) using enzyme-linked assays .

- Optimize solubility via salt formation (e.g., sodium/potassium salts) and assess bioavailability via LogP measurements .

Q. What strategies resolve contradictions in reported reaction yields?

Methodological Answer:

- Cross-validate synthetic protocols (e.g., varying solvent polarity, catalysts).

- Use DoE (Design of Experiments) to identify critical factors (temperature, stoichiometry).

- Compare characterization data across studies to rule out impurities or polymorphic forms .

Data Contradictions and Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.